molecular formula C10H11NO6S B14346878 4-Oxo-4-(4-sulfoanilino)butanoic acid CAS No. 93393-50-1

4-Oxo-4-(4-sulfoanilino)butanoic acid

Katalognummer: B14346878
CAS-Nummer: 93393-50-1
Molekulargewicht: 273.26 g/mol
InChI-Schlüssel: BBWCXSBVCWLOHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-(4-sulfoanilino)butanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(4-sulfoanilino)butanoic acid typically involves the reaction of 4-aminobutanoic acid with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-4-(4-sulfoanilino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4-(4-sulfoanilino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(4-sulfoanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Vergleich Mit ähnlichen Verbindungen

  • 4-Oxo-4-(4-hydroxyanilino)butanoic acid
  • 4-Oxo-4-(4-methoxyanilino)butanoic acid
  • 4-Oxo-4-(4-chloroanilino)butanoic acid

Comparison: 4-Oxo-4-(4-sulfoanilino)butanoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility in water and increased reactivity towards nucleophiles, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

CAS-Nummer

93393-50-1

Molekularformel

C10H11NO6S

Molekulargewicht

273.26 g/mol

IUPAC-Name

4-oxo-4-(4-sulfoanilino)butanoic acid

InChI

InChI=1S/C10H11NO6S/c12-9(5-6-10(13)14)11-7-1-3-8(4-2-7)18(15,16)17/h1-4H,5-6H2,(H,11,12)(H,13,14)(H,15,16,17)

InChI-Schlüssel

BBWCXSBVCWLOHN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.